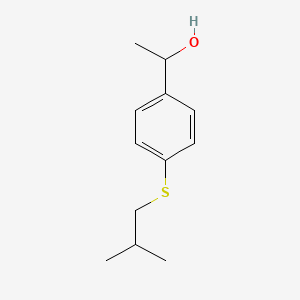
1-(4-(Isobutylthio)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Isobutylthio)phenyl)ethanol is an organic compound with the molecular formula C12H18OS It is a derivative of phenyl ethanol, where the phenyl ring is substituted with an isobutylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-(Isobutylthio)phenyl)ethanol can be synthesized through the reduction of 1-(4-(isobutylthio)phenyl)ethanone. The reduction can be carried out using sodium borohydride in methanol as the reducing agent. The reaction mixture is typically stirred at room temperature for a specific period, followed by the addition of hydrochloric acid to quench the reaction. The product is then extracted using an organic solvent such as petroleum ether and dried over anhydrous sodium sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of 1-(4-(isobutylthio)phenyl)ethanone. This process involves the use of a catalyst composition comprising copper and other metals. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Isobutylthio)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The isobutylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products
Oxidation: 1-(4-(Isobutylthio)phenyl)ethanone.
Reduction: 1-(4-(Isobutylthio)phenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-(Isobutylthio)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-(isobutylthio)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and receptor binding, leading to various biological effects. For example, its cytotoxic activity may be attributed to its ability to induce oxidative stress and disrupt cellular homeostasis .
Comparaison Avec Des Composés Similaires
1-(4-(Isobutylthio)phenyl)ethanol can be compared with other similar compounds such as:
1-(4-Isobutylphenyl)ethanol: Lacks the thio group, resulting in different chemical reactivity and biological activity.
1-(4-(Isobutylthio)phenyl)ethanone: The ketone analog, which has different chemical properties and applications.
1-(4-(Isobutylthio)phenyl)ethane: The fully reduced form, which is less reactive and has different uses.
The presence of the isobutylthio group in this compound imparts unique chemical properties, making it distinct from its analogs and useful in specific applications.
Propriétés
Formule moléculaire |
C12H18OS |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
1-[4-(2-methylpropylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
Clé InChI |
XCFVWFUBGGQPDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=CC=C(C=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12995594.png)
![7-Chlorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12995595.png)
![Spiro[cyclobutane-1,1'-inden]-2'(3'H)-one](/img/structure/B12995602.png)

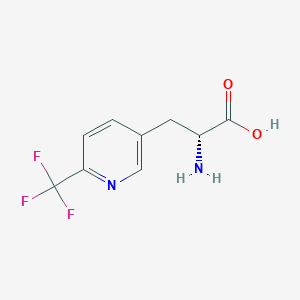
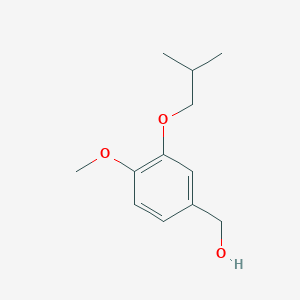
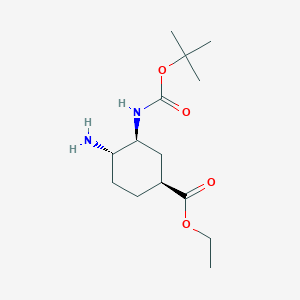
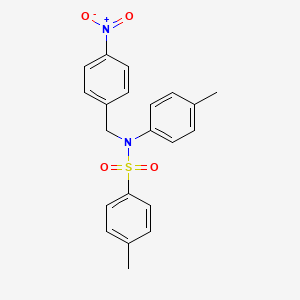
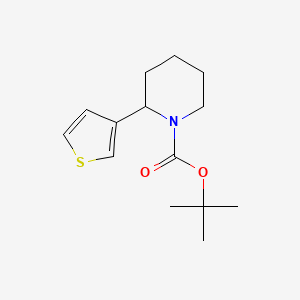

![6-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12995679.png)

![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12995684.png)
![5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid](/img/structure/B12995688.png)
